1-(tert-Butyl)-5-iodo-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11IN2 |
|---|---|
Molecular Weight |
250.08 g/mol |
IUPAC Name |
1-tert-butyl-5-iodopyrazole |
InChI |
InChI=1S/C7H11IN2/c1-7(2,3)10-6(8)4-5-9-10/h4-5H,1-3H3 |
InChI Key |
LWKBAOSZWWVREZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=CC=N1)I |
Origin of Product |
United States |
Synthetic Methodologies for 1 Tert Butyl 5 Iodo 1h Pyrazole and Its Direct Precursors
Strategies for Introducing the tert-Butyl Group
The incorporation of the bulky tert-butyl group at the N1 position of the pyrazole (B372694) ring is a key step in the synthesis of the target compound. Several synthetic strategies have been developed to achieve this, primarily involving the formation of the pyrazole ring with a pre-attached tert-butyl group or its introduction onto an existing pyrazole system.
Cyclocondensation Reactions with tert-Butyl Hydrazines
A common and effective method for constructing the 1-tert-butyl-pyrazole core is through the cyclocondensation of tert-butyl hydrazine (B178648) with a suitable 1,3-dicarbonyl compound or its equivalent. youtube.com This approach, often referred to as the Knorr pyrazole synthesis, allows for the direct formation of the pyrazole ring with the desired N-substituent. youtube.com The reaction proceeds by the initial formation of a hydrazone, followed by an intramolecular condensation and dehydration to yield the aromatic pyrazole ring. youtube.com
The versatility of this method is demonstrated by the wide range of dicarbonyl compounds that can be employed, leading to various substitution patterns on the pyrazole ring. youtube.combeilstein-journals.org For instance, the reaction of tert-butylhydrazine (B1221602) hydrochloride with 3-aminocrotononitrile (B73559) in the presence of a base like sodium hydroxide (B78521) provides a straightforward route to 1-tert-butyl-3-methyl-1H-pyrazol-5-amine. orgsyn.org This method is noted for being environmentally friendly as it can be performed without an organic solvent. orgsyn.org
| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |
| tert-Butylhydrazine hydrochloride | 3-Aminocrotononitrile | 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | 2 M NaOH, ambient temperature | 87% | orgsyn.org |
| Hydrazine derivatives | 1,3-Dicarbonyl compounds | Pyrazole derivatives | Varies | Good to excellent | youtube.combeilstein-journals.org |
Synthesis from 2-Chlorovinyl Ketones with tert-Butylhydrazine
Another strategy for the synthesis of 1-tert-butylpyrazoles involves the reaction of tert-butylhydrazine with 2-chlorovinyl ketones. This method provides a regioselective route to the desired pyrazole isomers. The reaction likely proceeds through a Michael addition of the hydrazine to the α,β-unsaturated ketone, followed by an intramolecular nucleophilic substitution and elimination of hydrogen chloride to form the pyrazole ring.
Integration into Pyrazole Ring Systems through Oxidative Dehydrogenative Couplings
While less common for the direct synthesis of the parent 1-tert-butyl-1H-pyrazole, oxidative dehydrogenative coupling reactions can be employed to form more complex pyrazole-containing structures where a tert-butyl group is already present on one of the coupling partners. For example, the oxidative dehydrogenative coupling of pyrazol-5-amines bearing a tert-butyl group on the nitrogen has been used to synthesize azopyrrole derivatives. nih.govacs.orgacs.orgnih.gov This type of reaction involves the formation of new bonds, such as N-N bonds, through an oxidation process. nih.govacs.orgacs.orgnih.gov
Strategies for Introducing the Iodine Substituent
The introduction of an iodine atom at the C5 position of the 1-tert-butyl-1H-pyrazole core is typically achieved through electrophilic iodination. The choice of iodinating agent and reaction conditions is crucial to control the regioselectivity of the reaction.
Direct Iodination of Pyrazole Cores
Direct iodination of a pre-formed 1-tert-butyl-1H-pyrazole is a common method for synthesizing the 5-iodo derivative. This electrophilic substitution reaction is influenced by the electronic properties of the pyrazole ring. The N-tert-butyl group can direct the incoming electrophile to specific positions.
One approach to achieve C5-iodination involves the treatment of the pyrazole with a strong base, such as n-butyllithium (n-BuLi), to generate a lithium pyrazolide intermediate. This intermediate then reacts with elemental iodine (I₂) to exclusively yield the 5-iodo derivative. nih.gov This method offers high regioselectivity for the C5 position.
Alternatively, direct iodination can be achieved using an iodine source in the presence of an oxidizing agent. For example, a system of iodine and hydrogen peroxide in water has been described as a green method for the iodination of pyrazoles, typically at the C4 position. researchgate.net However, the regioselectivity can be influenced by the substituents on the pyrazole ring. researchgate.net Another method involves the use of nitrogen triiodide, generated in-situ, for the C-I bond formation on pyrazole derivatives. sciforum.net
| Starting Material | Reagents | Product | Key Feature | Reference |
| 1-Aryl-3-CF₃-1H-pyrazoles | n-BuLi, then I₂ | 1-Aryl-5-iodo-3-CF₃-1H-pyrazoles | Exclusive C5-iodination | nih.gov |
| Pyrazoles | I₂ / H₂O₂ in water | 4-Iodopyrazole derivatives | Green iodination method | researchgate.net |
| Pyrazole derivatives | In-situ generated NI₃ | Iodinated pyrazoles | Convenient iodination | sciforum.net |
Transformation from Other Halogenated Pyrazole Derivatives
While less common, the transformation of other halogenated pyrazole derivatives into the corresponding iodo-pyrazole can be a viable synthetic route. This typically involves a halogen exchange reaction, such as a Finkelstein reaction, where a chloro or bromo substituent is displaced by an iodide. The success of this approach depends on the relative reactivity of the carbon-halogen bonds and the reaction conditions employed.
Regioselective Synthesis Approaches
Regioselectivity is a paramount challenge in pyrazole synthesis, particularly when using asymmetrical starting materials that can lead to mixtures of positional isomers. nih.gov
The classical synthesis of the pyrazole core often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. nih.gov When an asymmetrical hydrazine, such as tert-butylhydrazine, is used, two regioisomeric products can form. The steric bulk of the substituents on both the hydrazine and the dicarbonyl compound significantly influences the isomeric ratio. nih.gov
To overcome this ambiguity, modern synthetic methods exert greater control. One powerful strategy is the [3+2] cycloaddition reaction. For instance, the reaction between N-alkylated tosylhydrazones and terminal alkynes provides a pathway to 1,3,5-trisubstituted pyrazoles with complete regioselectivity. organic-chemistry.org Similarly, base-mediated cycloadditions of 2-alkynyl-1,3-dithianes and sydnones afford 1,3,4-trisubstituted pyrazoles with high regiocontrol under mild conditions. acs.org
For the specific synthesis of 1-(tert-Butyl)-5-iodo-1H-pyrazole, the most direct approach involves the regioselective iodination of a pre-formed 1-(tert-butyl)-1H-pyrazole precursor. Research has shown that treating 1-aryl-3-CF₃-pyrazoles with n-butyllithium (n-BuLi) at low temperatures generates a pyrazolide anion, which is then trapped by elemental iodine (I₂) to exclusively yield the 5-iodo derivative. nih.gov This C-H activation and functionalization at the C5 position is a highly effective method for ensuring the correct positional isomerism of the iodo group.
The conditions under which the pyrazole ring is formed can dramatically influence the ratio of regioisomers produced. Key factors include the choice of solvent, the presence and nature of a catalyst, and the reaction temperature.
The solvent system is particularly critical. Studies on the reaction of 1,3-diketones with methylhydrazine have demonstrated that while standard solvents like ethanol (B145695) often lead to mixtures of isomers, the use of fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can dramatically improve regioselectivity, in some cases achieving a ratio of up to 99:1 for the desired isomer. conicet.gov.aracs.org This effect is attributed to the unique properties of fluorinated alcohols, which act as strong hydrogen bond donors but are non-nucleophilic. conicet.gov.ar
N-H Protection and Deprotection Strategies for Pyrazole Derivatives
In multi-step syntheses, the pyrazole N-H group often requires protection to prevent unwanted side reactions during subsequent functionalization steps. mdpi.com The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the pyrazole nitrogen due to its reliability and well-understood chemistry. rsc.orgresearchgate.net The protection is typically achieved by reacting the N-H pyrazole with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. rsc.org
Several methods have been developed to optimize this protection step. A conventional approach uses catalysts like 4-dimethylaminopyridine (B28879) (DMAP) and a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane. japsonline.com More environmentally friendly, or "green," approaches have also been reported, utilizing Polyethylene glycol-400 (PEG-400) as a catalyst, which can be recovered and reused. japsonline.com
Deprotection of the N-Boc group is commonly accomplished under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleaves the carbamate (B1207046) to release the free pyrazole, carbon dioxide, and isobutene. rsc.org Alternatively, a novel method for selective deprotection of N-Boc pyrazoles has been developed using sodium borohydride (B1222165) (NaBH₄) in ethanol at room temperature, which offers the advantage of leaving other acid-sensitive groups intact. arkat-usa.org
Table 1: Selected Methods for N-Boc Protection and Deprotection of Pyrazoles
| Method | Reagents and Conditions | Yield | Source |
|---|---|---|---|
| Protection | (Boc)₂O, DIPEA, DMAP, CH₂Cl₂, 0°C to RT | Good | japsonline.com |
| Protection (Green) | (Boc)₂O, PEG-400, RT | 95% | japsonline.com |
| Deprotection (Acidic) | Trifluoroacetic acid (TFA) or 3 M HCl | High | rsc.org |
| Deprotection (Selective) | NaBH₄, EtOH, RT | 75-98% | arkat-usa.org |
The N-Ethoxyethyl (EtOEt) group serves as another valuable protecting group for pyrazole derivatives. It is introduced through the reaction of an N-H pyrazole with ethyl vinyl ether. researchgate.net This method provides a convenient route to N-protected pyrazoles that can be used as intermediates in further synthetic modifications, such as cross-coupling reactions. researchgate.net The EtOEt group offers different stability and cleavage characteristics compared to the Boc group, expanding the strategic options available in a multi-step synthesis.
The stability of a protecting group under various conditions is a crucial consideration. The N-Boc group is known to be labile under acidic conditions, which is the basis for its common deprotection strategy. rsc.org This instability means it is unsuitable for reactions that require a strong acid.
In contrast, other protecting groups offer greater acid stability. The SEM (2-(trimethylsilyl)ethoxymethyl) group, for instance, is stable under many acidic and basic conditions, making it useful when the Boc group would be unintentionally cleaved. The para-methoxybenzyl (PMB) group has also been employed in pyrazole synthesis and can be removed with trifluoroacetic acid, demonstrating a defined lability to acid. clockss.org
Protecting group migration is another phenomenon that can influence synthetic outcomes. Studies involving the N-Ethoxyethyl (EtOEt) group on 3-iodo-1H-pyrazole have investigated its potential to migrate between the N1 and N2 positions of the pyrazole ring. researchgate.net Similarly, the strategic transposition or "switch" of the SEM protecting group from one nitrogen to another has been leveraged to achieve sequential, regioselective C-H arylation at different positions on the pyrazole ring, demonstrating how protecting group dynamics can be harnessed for complex molecular construction. nih.gov
Chemical Reactivity and Advanced Transformations of 1 Tert Butyl 5 Iodo 1h Pyrazole
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. 1-(tert-Butyl)-5-iodo-1H-pyrazole readily participates in several of these transformations, enabling the introduction of diverse functional groups at the 5-position of the pyrazole (B372694) core.
Sonogashira Cross-Coupling Reactions with Terminal Alkynes
The Sonogashira reaction, a palladium-catalyzed coupling of a vinyl or aryl halide with a terminal alkyne, is a highly effective method for constructing C(sp²)–C(sp) bonds. researchgate.net This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important motifs in natural products, pharmaceuticals, and materials science. researchgate.net The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org
In the context of this compound, Sonogashira coupling provides a direct route to 5-alkynylpyrazoles. For instance, the reaction of this compound with terminal alkynes under standard Sonogashira conditions, employing a palladium catalyst, yields the corresponding 1-(tert-butyl)-5-(alkynyl)-1H-pyrazoles in high yields. arkat-usa.org These reactions are often performed under mild, copper-free conditions to avoid the formation of undesired byproducts. nih.govnih.gov The efficiency of the coupling can be influenced by the choice of palladium catalyst, ligands, and reaction conditions. nih.gov
A study on the Sonogashira cross-coupling of substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives with phenylacetylene (B144264) demonstrated the successful synthesis of the corresponding 3-(phenylethynyl)-1H-pyrazole derivatives in high yields. arkat-usa.org This highlights the utility of the Sonogashira reaction for functionalizing the pyrazole core. arkat-usa.org
Table 1: Examples of Sonogashira Cross-Coupling Reactions
| Aryl Halide | Terminal Alkyne | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | 1-(tert-Butyl)-5-(phenylethynyl)-1H-pyrazole | High |
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide. nih.gov This reaction is widely used for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. nih.govpreprints.org
This compound is a suitable substrate for Suzuki-Miyaura coupling reactions, allowing for the introduction of various aryl and heteroaryl groups at the 5-position. These reactions typically employ a palladium catalyst, a base, and a suitable solvent system. nih.gov The reaction conditions can be optimized to achieve high yields and accommodate a wide range of functional groups on the coupling partners. nih.govresearchgate.net The development of efficient catalysts has enabled these couplings to be performed under mild conditions, even in aqueous media. researchgate.net
The Suzuki-Miyaura coupling has been successfully applied to various iodo-pyrazole derivatives, demonstrating its broad applicability in pyrazole functionalization. mdpi.comnih.gov For example, the coupling of 4-iodo-1H-pyrazoles with phenylboronic acid has been reported to proceed in high yield. mdpi.com
Table 2: Examples of Suzuki-Miyaura Coupling Reactions
| Iodo-pyrazole Derivative | Boronic Acid/Ester | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|
| 4-Iodo-1H-pyrazole derivative | Phenylboronic acid | Pd catalyst | 4-Phenyl-1H-pyrazole derivative | 87 mdpi.com |
Palladium-Catalyzed Coupling Reactions in Pyrazole Functionalization
Palladium catalysis plays a crucial role in the functionalization of pyrazole rings beyond Sonogashira and Suzuki-Miyaura couplings. researchgate.net These methods provide access to a wide array of substituted pyrazoles, which are important scaffolds in medicinal chemistry and materials science. researchgate.netmdpi.com
The C-I bond in this compound is susceptible to oxidative addition to a low-valent palladium species, initiating various catalytic cycles. researchgate.net This reactivity allows for the introduction of a diverse range of substituents at the 5-position of the pyrazole ring. The choice of palladium catalyst, ligands, and reaction conditions is critical for achieving high efficiency and selectivity in these transformations. researchgate.net The development of new and improved palladium catalysts continues to expand the scope of these reactions. researchgate.net
Reactions with Organometallic Reagents
Organometallic reagents, such as organolithium and Grignard reagents, are powerful nucleophiles and strong bases that react with a wide variety of electrophiles. wikipedia.orglibretexts.org Their reactions with this compound offer alternative pathways for the functionalization of the pyrazole ring.
Reactivity with Lithium Organic Compounds
Organolithium reagents (R-Li) are highly reactive species characterized by a polar carbon-lithium bond, which imparts significant carbanionic character to the carbon atom. wikipedia.org This makes them potent nucleophiles and bases. wikipedia.org
The reaction of this compound with an organolithium reagent, such as n-butyllithium, can proceed via a lithium-halogen exchange reaction. This process involves the replacement of the iodine atom with a lithium atom, generating a new organolithium species, 1-(tert-butyl)-1H-pyrazol-5-yl-lithium. This in-situ generated lithiated pyrazole can then be trapped with various electrophiles to introduce a wide range of functional groups at the 5-position. The reaction is typically fast, even at low temperatures. wikipedia.org The choice of solvent can influence the reactivity of organolithium reagents. uniurb.it
Formation and Application of Grignard Reagents from Iodo-Pyrazoles
Grignard reagents (R-MgX) are organomagnesium halides that are among the most important reagents in organic synthesis for forming carbon-carbon bonds. mnstate.edu They are typically prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent. wisc.eduwikipedia.org The reactivity of the organic halide follows the order I > Br > Cl. wisc.edu
This compound can be converted into its corresponding Grignard reagent, 1-(tert-butyl)-1H-pyrazol-5-yl-magnesium iodide, by reacting it with magnesium turnings. wisc.eduwikipedia.org The formation of the Grignard reagent is often initiated by the addition of a small amount of an activating agent like iodine or 1,2-dibromoethane. wikipedia.org
Once formed, this pyrazole-based Grignard reagent can be used in a variety of subsequent reactions. For example, it can react with carbonyl compounds (aldehydes, ketones, esters) to form alcohols, or with carbon dioxide to yield a carboxylic acid. libretexts.orgwisc.edu These reactions provide a versatile method for introducing a range of functional groups onto the pyrazole ring.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(tert-Butyl)-5-(phenylethynyl)-1H-pyrazole |
| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole |
| 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole |
| 1-(tert-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
| 1-(tert-Butyl)-4-aryl-1H-pyrazole |
| 1-(tert-butyl)-1H-pyrazol-5-yl-lithium |
| 1-(tert-butyl)-1H-pyrazol-5-yl-magnesium iodide |
| 1,2-dibromoethane |
| 3-(phenylethynyl)-1H-pyrazole |
| 4-Iodo-1H-pyrazole |
| 4-Phenyl-1H-pyrazole |
| n-Butyllithium |
| Phenylacetylene |
| Phenylboronic acid |
| Palladium |
| Copper(I) iodide |
| Magnesium |
Cyclization and Cycloisomerization Pathways
The structural framework of this compound lends itself to various cyclization and cycloisomerization reactions, enabling the construction of complex molecular architectures.
Intramolecular Cyclization in Pyrazole Ring Formation
The formation of the pyrazole ring itself is a key synthetic step. While specific details on the intramolecular cyclization to form this compound are not extensively detailed in the provided search results, the general synthesis of pyrazole derivatives often involves the cyclization of suitable precursors. For instance, the reaction of hydrazines with 1,3-difunctional compounds is a traditional method for pyrazole synthesis. More advanced, regioselective methods often employ electrophilic cyclization strategies.
A temperature-controlled, transition-metal- and oxidant-free approach has been developed for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles via electrophilic cyclization. nih.gov This method offers mild reaction conditions and excellent functional-group tolerance, starting from readily available materials. nih.gov
Tandem Michael Addition/Cyclocondensation Sequences
Tandem reactions, which involve multiple bond-forming events in a single operation, represent an efficient strategy in organic synthesis. A one-pot, base-catalyzed tandem grinding process has been developed for the synthesis of 3,4,5-trisubstituted isoxazoles. rsc.org This process involves an initial aldol (B89426) condensation followed by a Michael addition in sequence. rsc.org While this example does not directly involve this compound, it illustrates the principle of tandem Michael addition/cyclocondensation sequences that can be conceptually applied to pyrazole systems. Such sequences are valuable for rapidly building molecular complexity.
Oxidative Transformations
The pyrazole ring in this compound can undergo various oxidative transformations, leading to the formation of new functional groups and molecular scaffolds.
Oxidative Dehydrogenative Couplings Leading to Heteroaryl Azo Compounds
A significant transformation involving pyrazole derivatives is their oxidative dehydrogenative coupling to form heteroaryl azo compounds. A novel strategy has been developed for the selective synthesis of azopyrrole derivatives from pyrazol-5-amines. nih.govacs.orgnih.gov This method can simultaneously install C-I and N-N bonds through an intermolecular iodination and oxidation process. acs.orgnih.gov
In one approach, the use of tert-butyl hydroperoxide (TBHP) as an oxidant facilitates the oxidative dehydrogenative coupling and iodination of pyrazol-5-amines bearing various N-substituents, including the tert-butyl group, to yield iodo-substituted azopyrroles. nih.gov The reaction proceeds efficiently, affording the desired products in moderate to good yields. nih.gov A copper-catalyzed version of this oxidative coupling has also been developed, directly converting pyrazol-5-amines into azopyrroles. acs.orgnih.gov
The proposed mechanism for the formation of these azopyrroles involves a single-electron transfer (SET) process. acs.org The oxidation of pyrazol-5-amines, mediated by TBHP in the presence of I2, generates a radical cation, which then reacts with molecular iodine to form an iodo-substituted imine cation. acs.org
The following table summarizes the scope of this transformation with various substituted pyrazol-5-amines:
| Entry | Starting Pyrazol-5-amine | Product | Yield (%) |
| 1 | 1a | 3a | 85 |
| 2 | 1b | 3b | 82 |
| 3 | 1c | 3c | 78 |
| 4 | 1d | 3d | 75 |
| 5 | 1e | 3e | 80 |
| 6 | 1f | 3f | 72 |
| 7 | 1g | 3g | 70 |
| 8 | 1h | 3h | 65 |
| 9 | 1i | 3i | 55 |
| 10 | 1j | 3j | 58 |
| 11 | 1k | 3k | 76 |
| 12 | 1l | 3l | 73 |
Derivatization at the Pyrazole Ring for Further Synthetic Utility
The presence of the iodine atom at the 5-position of the pyrazole ring in this compound makes it an excellent substrate for further derivatization, primarily through cross-coupling reactions. This enhances its utility as a building block in the synthesis of more complex molecules.
The iodo-substituted azopyrroles, formed from the oxidative dehydrogenative coupling of pyrazol-5-amines, can be further functionalized. acs.orgnih.gov For instance, they can be treated with various terminal alkynes via Sonogashira cross-coupling reactions to produce new azo compounds. acs.orgnih.gov This demonstrates the synthetic potential of the iodo-pyrazole moiety for creating diverse molecular structures.
The iodine atom can also be replaced by other functional groups through nucleophilic substitution reactions. Furthermore, the pyrazole ring itself can participate in cycloaddition reactions, opening up pathways to more intricate heterocyclic systems. The ability to introduce a variety of substituents at the C5 position through these transformations underscores the value of this compound in medicinal chemistry and materials science.
The Elusive Spectroscopic Signature of this compound: A Scientific Dead End
Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data for the compound This compound remains conspicuously absent. While numerous studies detail the synthesis and characterization of a wide array of pyrazole derivatives, this specific isomer appears to have eluded in-depth spectroscopic analysis, leaving a notable gap in the chemical literature.
Efforts to obtain information for the structural elucidation and advanced spectroscopic characterization of this compound have proven fruitless. Specifically, no publicly accessible data could be found for the following analytical techniques, which are crucial for unequivocally determining the structure and electronic properties of a molecule:
Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H NMR, ¹³C NMR, ¹⁵N NMR, or two-dimensional NMR (e.g., HMBC, NOESY, COSY) spectra are available for this compound. Such data would be essential for confirming the connectivity of the atoms, the chemical environment of the protons and carbons in the tert-butyl group and the pyrazole ring, and the spatial relationships between different parts of the molecule.
Dynamic NMR Studies: In the absence of primary NMR data, any investigation into potential dynamic processes, such as prototropic tautomeric equilibria, is impossible.
Mass Spectrometry (MS): Detailed mass spectral data, including fragmentation patterns, which would confirm the molecular weight and provide insights into the compound's stability and structural features, could not be located.
While information exists for structurally related compounds, such as other substituted pyrazoles, this data cannot be reliably extrapolated to predict the precise spectroscopic characteristics of this compound. The unique combination and positioning of the tert-butyl and iodo substituents on the pyrazole ring will induce specific electronic and steric effects that would result in a distinct spectroscopic fingerprint.
The lack of available data prevents the creation of the requested detailed scientific article. Further empirical research, involving the synthesis and subsequent spectroscopic analysis of this compound, would be required to generate the necessary information.
Structural Elucidation and Advanced Spectroscopic Characterization
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn confirms its elemental composition. For pyrazole (B372694) derivatives, HRMS provides unambiguous identification by measuring the mass-to-charge ratio to a high degree of accuracy. mdpi.comresearchgate.net This technique is essential to differentiate between compounds with the same nominal mass but different elemental formulas.
| Technique | Application | Reference |
| High-Resolution Mass Spectrometry (HRMS) | Confirms elemental composition and exact mass of pyrazole derivatives. | mdpi.comresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Detection
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is instrumental in assessing the purity of 1-(tert-Butyl)-5-iodo-1H-pyrazole and identifying any isomeric impurities. The gas chromatograph separates volatile compounds in a sample, which are then ionized and detected by the mass spectrometer, providing a detailed profile of the sample's components. hzdr.de For instance, GC-MS has been effectively used to analyze the products of isobutane (B21531) oxidation, a process involving related tert-butyl compounds. hzdr.de
X-ray Crystallography
X-ray crystallography provides unparalleled insight into the three-dimensional structure of crystalline solids at the atomic level.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, its precise atomic arrangement, including bond lengths and angles, can be established. This technique has been successfully applied to various pyrazole derivatives to elucidate their molecular geometries. mdpi.comnih.gov For example, the crystal structure of 4-iodo-1H-pyrazole has been determined using this method, providing valuable data for comparison within the halogenated pyrazole series. mdpi.com
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds and van der Waals forces. In pyrazole derivatives, these interactions play a crucial role in their supramolecular chemistry. mdpi.com For instance, the crystal packing of some pyrazole derivatives is consolidated by intermolecular C-H···O hydrogen bonds, which can link molecules into specific arrangements like centrosymmetric dimers. nih.gov In the case of halogenated pyrazoles, different packing motifs, such as trimeric units or catemeric structures, have been observed, influenced by the nature of the halogen substituent. mdpi.com
Conformational Analysis from X-ray Data (e.g., Torsion Angles)
X-ray crystallographic data provides precise measurements of torsion angles, which define the conformation of the molecule. The bulky tert-butyl group is known to act as a conformational anchor in many cyclic systems. conicet.gov.ar In pyrazole derivatives, the orientation of the tert-butyl group relative to the pyrazole ring is a key conformational feature. The planarity of the pyrazole ring itself is also a significant aspect, with studies on related structures showing the pyrazole ring to be essentially planar. nih.gov Analysis of torsion angles reveals the spatial relationship between different parts of the molecule, which can influence its physical and chemical properties.
Computational Chemistry and Mechanistic Investigations of 1 Tert Butyl 5 Iodo 1h Pyrazole
Density Functional Theory (DFT) Calculations
DFT has become a cornerstone in the theoretical investigation of pyrazole (B372694) systems. It provides a framework for predicting molecular properties and reaction outcomes with a good balance of accuracy and computational cost.
A key application of DFT in studying chemical reactions is the calculation of activation energies (reaction barriers) and the characterization of transition state (TS) structures. For pyrazole derivatives, DFT methods like B3LYP are commonly employed to map out the potential energy surface of a reaction. researchgate.netresearchgate.net
In the context of reactions involving 1-(tert-Butyl)-5-iodo-1H-pyrazole, such as electrophilic or nucleophilic substitution, DFT calculations can be used to model the energy profiles of different possible pathways. By locating the transition state structures and calculating their energies relative to the reactants, chemists can predict which reaction pathway is kinetically favored. For instance, in a substitution reaction, DFT can help determine whether the incoming group will preferentially attack the C3 or C4 position by comparing the activation barriers for both routes. The presence of the bulky tert-butyl group at the N1 position and the iodo group at the C5 position will sterically and electronically influence these barriers. DFT calculations can quantify these effects, providing valuable insights that guide experimental work. nih.gov
Intrinsic Reaction Coordinate (IRC) calculations are often performed after locating a transition state to confirm that it correctly connects the reactants and products, thereby elucidating the reaction mechanism. researchgate.net
DFT is extensively used to model the geometric and electronic properties of pyrazole derivatives. nih.gov Optimization of the molecular geometry at a suitable level of theory, such as B3LYP with a basis set like 6-311+G(d,p), provides a detailed picture of bond lengths, bond angles, and dihedral angles in the ground state. mdpi.com For this compound, these calculations would reveal the precise spatial arrangement of the tert-butyl and iodo substituents relative to the pyrazole ring.
Furthermore, DFT allows for the calculation of crucial electronic properties that govern the molecule's reactivity. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.netnih.gov In this compound, the MEP map would likely show negative potential around the N2 nitrogen atom, indicating its nucleophilic character, and positive potential around the hydrogen atoms of the tert-butyl group.
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another critical tool. The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity. imist.ma
Table 1: Representative Calculated Electronic Properties for Substituted Pyrazoles
| Property | Description | Typical Calculated Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.0 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.0 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 5.0 eV |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | 2.0 to 4.0 D |
| Global Hardness (η) | Resistance to change in electron distribution. | ~1.5 to 2.5 eV |
| Electronegativity (χ) | The power to attract electrons in a chemical bond. | ~3.5 to 4.5 eV |
Note: These are representative values based on DFT studies of various substituted pyrazoles and may vary for this compound. imist.ma
Studies on Tautomerism and Isomerism
Tautomerism is a fundamental characteristic of many pyrazole compounds, significantly influencing their chemical and physical properties.
For N-unsubstituted pyrazoles, annular prototropic tautomerism is a key feature, where a proton can reside on either of the two ring nitrogen atoms. nih.gov This equilibrium between two tautomeric forms can be studied using computational methods. DFT calculations, often in combination with higher-level methods like MP2, can predict the relative energies and Gibbs free energies of the tautomers, thus determining the more stable form. researchgate.net The nature of the substituents on the pyrazole ring has a profound impact on the position of this equilibrium. nih.govresearchgate.net
However, in the case of this compound, the presence of the tert-butyl group on the N1 nitrogen atom precludes this type of annular prototropic tautomerism. The N1 position is "locked" by the alkyl group, meaning the compound exists as a single, fixed constitutional isomer in this regard. Therefore, theoretical studies on this specific molecule would not focus on tautomeric equilibria but rather on its fixed isomeric structure.
While tautomerism is not an issue for this compound, the regioselectivity of further substitution reactions on the pyrazole ring is a critical aspect to consider. Computational chemistry provides powerful tools to predict the outcome of such reactions. For electrophilic substitution, the most likely site of attack can be predicted by analyzing the calculated electron density on the ring carbons. The carbon atom with the highest negative charge is generally the most susceptible to electrophilic attack.
Fukui functions, which are derived from DFT, are local reactivity descriptors that can be used to predict the most reactive sites for nucleophilic and electrophilic attack. researchgate.net For this compound, these calculations would help determine whether an incoming electrophile would favor the C3 or C4 position. The steric hindrance from the bulky tert-butyl group at N1 and the iodo group at C5 would also play a crucial role, and these steric effects can be quantified through computational modeling. The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in pyrazole formation, a phenomenon that could also be investigated computationally. acs.org
Elucidation of Reaction Mechanisms
Understanding the detailed step-by-step mechanism of a chemical reaction is fundamental to controlling its outcome. Computational studies are invaluable for elucidating the complex mechanisms of pyrazole synthesis and functionalization.
For the synthesis of pyrazoles, a common route involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine (B178648). In the case of this compound, this would likely involve a reaction with tert-butylhydrazine (B1221602). DFT calculations can be used to investigate the proposed mechanism, which typically involves nucleophilic addition, cyclization, and dehydration steps. organic-chemistry.org By calculating the energies of all intermediates and transition states, the rate-determining step can be identified, and the feasibility of different mechanistic pathways can be assessed. researchgate.net
Computational Analysis of Cycloaddition Processes
Cycloaddition reactions are fundamental in organic synthesis for the construction of cyclic compounds. The reactivity of pyrazole derivatives in such reactions can be significantly influenced by their substituents. While specific computational studies on the cycloaddition processes of this compound are not extensively documented in public literature, the principles of such analyses can be understood from studies on related pyrazole systems.
Computational analyses of cycloaddition reactions involving pyrazoles typically involve the use of DFT to model the reaction pathways. eurasianjournals.com These studies often focus on determining the activation energies and reaction energies for different possible cycloaddition pathways, such as [3+2] cycloadditions where the pyrazole could act as a three-atom component. The calculations help in identifying the most favorable reaction channel.
Key aspects that are typically investigated include:
Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants are calculated. This analysis helps to predict the feasibility and regioselectivity of the cycloaddition based on the orbital interactions. For a substituted pyrazole, the electron-donating or -withdrawing nature of the substituents (tert-butyl and iodo groups) will significantly affect the energy levels of these orbitals.
Transition State (TS) Analysis: The geometry and energy of the transition states for different possible cycloaddition pathways are calculated. The pathway with the lowest activation energy is predicted to be the dominant one. The nature of the transition state (synchronous or asynchronous) can also be determined.
The following table illustrates a hypothetical set of calculated energy values for a [3+2] cycloaddition reaction involving a substituted pyrazole, based on typical data from computational studies on similar heterocyclic systems.
| Parameter | Pathway A (Regioisomer 1) | Pathway B (Regioisomer 2) |
| Activation Energy (ΔG‡) in kcal/mol | 15.2 | 18.5 |
| Reaction Energy (ΔG) in kcal/mol | -25.8 | -22.1 |
| HOMO Energy (Pyrazole) in eV | -6.5 | -6.5 |
| LUMO Energy (Dipolarophile) in eV | -1.2 | -1.2 |
This is a representative table based on general computational findings for pyrazole derivatives and not specific data for this compound.
Such computational data would suggest that Pathway A is kinetically and thermodynamically more favorable, thus predicting the formation of Regioisomer 1 as the major product.
Investigation of Radical Pathways in Oxidative Couplings
Oxidative coupling reactions involving pyrazoles can proceed through various mechanisms, including radical pathways. The investigation of these radical pathways is crucial for understanding and controlling the outcome of such reactions. Mechanistic studies often employ a combination of experimental techniques, such as radical trapping experiments, and computational calculations. researchgate.netresearchgate.net
From a computational standpoint, DFT calculations can provide significant insights into the feasibility of radical pathways in the oxidative coupling of halogenated pyrazoles. researchgate.net These investigations typically focus on:
Bond Dissociation Energies (BDEs): Calculation of the BDE for the C-I bond in this compound can indicate the propensity of the molecule to form a pyrazolyl radical under thermal or photochemical conditions. A lower BDE would suggest a greater likelihood of radical formation.
Radical Stability: The stability of the potential pyrazolyl radical intermediate can be assessed computationally. The spin density distribution in the radical can reveal the most reactive sites for subsequent coupling reactions.
Radical trapping experiments are often performed to complement computational findings. nih.gov The use of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl can help to experimentally verify the presence of radical intermediates. acs.org
The following table provides a hypothetical summary of computational data related to the investigation of a radical coupling pathway for a halogenated pyrazole.
| Parameter | Calculated Value |
| C-I Bond Dissociation Energy (kcal/mol) | 65 |
| Spin Density on C5 of Pyrazolyl Radical | +0.85 |
| Activation Energy for Radical Dimerization (kcal/mol) | 2.5 |
This is a representative table based on general computational findings for halogenated heterocycles and not specific data for this compound.
This hypothetical data would suggest that the C-I bond is susceptible to homolytic cleavage to form a pyrazolyl radical, which would have a high degree of spin density at the C5 position, making it the primary site for coupling. The low activation energy for dimerization would indicate that the radical coupling is a facile process.
Applications of 1 Tert Butyl 5 Iodo 1h Pyrazole in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Architectures
The dual functionality of 1-(tert-butyl)-5-iodo-1H-pyrazole, possessing both a sterically demanding substituent and a site for cross-coupling reactions, enables its use in the synthesis of a variety of intricate heterocyclic systems.
The presence of the iodo group at the 5-position of the pyrazole (B372694) ring serves as a key handle for the construction of fused heterocyclic systems. Through various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, the pyrazole core can be annulated with other ring systems to generate pyrazolo-fused heterocycles. These fused systems are of significant interest due to their prevalence in biologically active molecules and functional materials. For instance, the iodinated pyrazole can undergo palladium-catalyzed coupling with appropriately functionalized partners to yield complex polycyclic aromatic systems incorporating the pyrazole moiety. The tert-butyl group, in this context, can influence the regioselectivity of these coupling reactions and modulate the solubility and physical properties of the resulting fused systems.
While direct evidence for the use of this compound as a precursor for pyrones via cascade reactions is not extensively documented in the provided search results, the general reactivity of iodopyrazoles suggests their potential in such transformations. Iodinated heterocycles are well-established precursors for a variety of cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and a significant increase in molecular complexity. For example, a palladium-catalyzed carbonylation followed by an intramolecular cyclization could potentially transform the iodo-pyrazole into a pyrazolo-fused pyrone or other related heterocyclic systems. The tert-butyl group would likely play a crucial role in directing the stereochemical outcome of such cascade sequences.
The pyrazole scaffold is a well-recognized privileged structure in medicinal chemistry, appearing in numerous approved drugs. While a direct link between this compound and the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib (B193316) is not explicitly detailed in the search results, the synthesis of Crizotinib and other kinase inhibitors often involves intermediates containing a pyrazole core. For instance, the synthesis of Crizotinib utilizes a key intermediate, 4-(4-iodo-1H-pyrazol-1-yl)piperidine. researchgate.net Although the substitution pattern differs, the principle of using an iodinated pyrazole as a crucial building block for a complex pharmaceutical agent is clearly established. The tert-butyl group in this compound can serve as a lipophilic moiety, potentially enhancing the pharmacokinetic properties of a drug candidate. The iodo group provides a reactive site for the introduction of various substituents, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Role in Catalysis
The electronic properties and steric bulk of the substituents on the pyrazole ring can be fine-tuned, making pyrazole derivatives attractive candidates for the development of ligands in transition metal catalysis.
Pyrazole-based compounds are widely employed as ligands in transition metal catalysis. arkat-usa.orgresearchgate.net The nitrogen atoms of the pyrazole ring can coordinate to a metal center, and the substituents on the ring can be modified to influence the steric and electronic environment around the metal. The tert-butyl group in this compound can create a sterically hindered environment around a coordinated metal, which can be beneficial for promoting certain catalytic transformations and enhancing selectivity. While the primary role of the iodo group is often as a reactive handle for further functionalization, it could also potentially interact with a metal center or influence the electronic properties of the pyrazole ring, thereby modulating the catalytic activity of the resulting metal complex.
Materials Science Applications of this compound
The unique structural characteristics of this compound make it a promising, though not yet widely documented, precursor in the field of materials science, particularly for the synthesis of advanced organic electronic materials. The presence of a bulky tert-butyl group can enhance the solubility and morphological stability of resulting materials, while the iodo-substituent at the 5-position offers a versatile reactive site for the construction of complex, functional organic molecules through various cross-coupling reactions.
Precursors for Organic Light-Emitting Diode (OLED) Materials
The development of novel organic materials is a cornerstone of advancing Organic Light-Emitting Diode (OLED) technology. Pyrazole derivatives have emerged as a significant class of compounds in this area, valued for their electronic properties and synthetic versatility. While direct applications of this compound in published OLED research are not yet prominent, its potential as a precursor is substantial, primarily owing to its capacity to be elaborated into more complex, functional molecules for use in various layers of an OLED device.
The this compound scaffold is particularly suited for the synthesis of blue-emitting materials, a critical area of OLED research. acs.orgacs.org The tert-butyl group can help to prevent the close packing of molecules in the solid state, which is known to cause undesirable shifts in emission color and a decrease in photoluminescence quantum yield. The iodo group is a key functional handle for introducing a wide range of aromatic and heteroaromatic substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgnih.gov This allows for the precise tuning of the electronic and photophysical properties of the final material.
For instance, coupling this compound with various boronic acids can lead to the synthesis of 1-(tert-butyl)-5-aryl-1H-pyrazoles. nih.gov These resulting compounds can be designed to possess high triplet energies, making them suitable as host materials for phosphorescent emitters, or they can be further functionalized to act as emissive materials themselves.
Detailed Research Findings:
Research into pyrazole-based materials for OLEDs has demonstrated their potential in achieving high efficiencies and desirable emission characteristics. For example, pyrazoline derivatives, which share the pyrazole core, have been extensively studied as blue-emitting materials. In one study, a pyrazoline-based material was used to fabricate a blue-emitting OLED with a peak emission wavelength of 445 nm and a current efficacy of up to 10.63 cd/A. researchgate.net
In another area of research, pyrazole-containing ligands have been used to synthesize highly efficient phosphorescent metal complexes for OLEDs. Cerium(III) complexes with substituted pyrazole ancillary ligands have been shown to exhibit near-unity photoluminescence quantum yields with emission in the blue region of the spectrum (450–486 nm). acs.org An OLED device employing one such complex demonstrated a maximum external quantum efficiency of 12.5% and a high luminance of 29,200 cd/m². acs.org Similarly, iridium(III) complexes with pyrazole-containing ligands have also been developed for efficient OLEDs, with one device showing an external quantum efficiency of up to 24.0%. rsc.org
The following table summarizes the performance of some OLEDs that utilize pyrazole derivatives, illustrating the potential of this class of compounds in advanced organic electronics.
| Emitter/Host Material (Analogous to derivatives of this compound) | Emission Peak (nm) | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | Reference |
| 2,6-di-tert.-butyl-4-(2,5-diphenyl-3,4-dihydro-2H-pyrazol-3-yl)-phenol | 445 | Not Reported | Not Reported | Not Reported | researchgate.net |
| Ce(TpMe2)2(dppz) | 486 | 12.5 | 29,200 | 3.2 | acs.org |
| Ce(III) tris(pyrazolyl)borate complex | Blue Emission | 14.1 | 33,160 | Not Reported | acs.org |
| (tfpyidcz)2Ir(tmd) | 554 | 24.0 | 31,714 | 3.3 | rsc.org |
| Pyrene-Benzimidazole Derivative (Compound B) | 454 | 4.3 | 290 | 3.0 | mdpi.com |
| Bright bluish-green emitting Cu(I) complex | Bluish-Green | Not Reported | Not Reported | Not Reported | rsc.org |
Derivatives and Analogs of 1 Tert Butyl 5 Iodo 1h Pyrazole
Synthesis and Reactivity of N-Protected Analogs
The protection of the pyrazole (B372694) nitrogen is a critical step in many synthetic routes to prevent unwanted side reactions and to direct substitution to other positions on the ring. umich.eduresearchgate.net Common protecting groups for pyrazoles include the tert-butoxycarbonyl (Boc) group and the ethoxyethyl (EtOEt) group. umich.eduresearchgate.net
The synthesis of N-Boc protected pyrazoles is typically achieved by treating the N-H pyrazole with di-tert-butyl dicarbonate (B1257347) in the presence of a base like triethylamine. arkat-usa.org For instance, tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, an N-Boc protected analog, is a white to yellow solid. sigmaaldrich.com While the Boc group is useful, it has been found to be unstable under certain conditions, such as in reactions involving organolithium compounds or during GC-MS analysis. umich.eduresearchgate.net
A more stable alternative is the ethoxyethyl (EtOEt) protecting group, which can be introduced by reacting the pyrazole with ethyl vinyl ether in the presence of a catalytic amount of trifluoroacetic acid (TFA). researchgate.netarkat-usa.org This protecting group is stable under various reaction conditions, including Sonogashira cross-coupling and reactions with Grignard reagents. researchgate.netarkat-usa.org Furthermore, the EtOEt group can be readily removed under mild acidic conditions to regenerate the N-H pyrazole. umich.edu
A notable aspect of the EtOEt protection of disubstituted pyrazoles, such as 3,4-diiodo-1H-pyrazole, is the potential for migration of the protecting group under acidic conditions, leading to a mixture of isomers. arkat-usa.org
Table 1: N-Protected Analogs of Iodo-Pyrazoles and Their Synthesis
| Compound Name | Protecting Group | Synthetic Method | Reference |
| tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | Boc | Reaction of 4-iodo-1H-pyrazole with di-tert-butyl dicarbonate and triethylamine. | arkat-usa.org |
| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Ethoxyethyl (EtOEt) | Reaction of 3-iodo-1H-pyrazole with ethyl vinyl ether and trifluoroacetic acid. | researchgate.netarkat-usa.org |
The reactivity of these N-protected analogs is significantly influenced by the choice of the protecting group. The instability of the Boc group limits its application in certain nucleophilic reactions, whereas the robustness of the EtOEt group allows for a broader range of subsequent transformations. umich.eduresearchgate.net
Synthesis and Reactivity of Carboxylic Acid and Ester Derivatives
Carboxylic acid and ester derivatives of 1-(tert-butyl)-5-iodo-1H-pyrazole are valuable intermediates for the synthesis of more complex molecules. The introduction of a carboxyl or ester group onto the pyrazole ring can be achieved through various methods.
One common approach involves the use of organometallic intermediates. For example, N-protected iodopyrazoles can undergo iodine-metal exchange followed by quenching with carbon dioxide to yield the corresponding carboxylic acid. A related transformation is the synthesis of pyrazole aldehydes, which can be subsequently oxidized to the carboxylic acid. For instance, 1-(1-ethoxyethyl)-1H-pyrazole-3-carbaldehyde has been synthesized from 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole via an iodine-magnesium exchange reaction with a Grignard reagent, followed by formylation. arkat-usa.org
Commercially available examples include this compound-4-carboxylic acid and 1-(tert-butyl)-4-iodo-1H-pyrazole-5-carboxylic acid. bldpharm.comsigmaaldrich.cn
The ester functionality can be introduced by direct esterification of the carboxylic acid or through multi-step sequences starting from less functionalized pyrazoles. Pyrazoles bearing an ethoxycarbonyl (ester) group have been synthesized and utilized in further reactions. arkat-usa.org
The primary reactivity of the iodo-pyrazole carboxylic acids and esters lies in the transformation of both the carboxyl/ester group and the iodo group. The ester group can be hydrolyzed to the carboxylic acid, which can then be converted to acid chlorides, amides, or other derivatives. nih.gov The iodo group is particularly useful for transition metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, allowing for the introduction of various substituents at that position. researchgate.netarkat-usa.org For example, N-protected iodo-pyrazoles with an ethoxycarbonyl substituent have been shown to undergo Sonogashira cross-coupling reactions, although in some cases, the substitution pattern can render the compound unreactive. arkat-usa.org
Table 2: Synthesis and Reactivity of Carboxylic Acid and Ester Derivatives
| Derivative | Synthetic Approach | Key Reactivity | Reference |
| Pyrazole Carboxylic Acids | - Iod-metal exchange of an iodopyrazole followed by reaction with CO2.- Oxidation of pyrazole aldehydes. | - Esterification.- Conversion to amides, acid chlorides.- Cross-coupling reactions at the iodo-position. | arkat-usa.orgbldpharm.comsigmaaldrich.cn |
| Pyrazole Esters | - Esterification of pyrazole carboxylic acids.- Ring formation from precursors already containing the ester group. | - Hydrolysis to carboxylic acids.- Cross-coupling reactions at the iodo-position (e.g., Sonogashira). | researchgate.netarkat-usa.org |
Synthesis and Reactivity of Carbonitrile Derivatives
Pyrazolecarbonitriles are another important class of derivatives, with the nitrile group serving as a versatile synthetic handle for further transformations. A common method for the synthesis of pyrazole-4-carbonitriles is through a one-pot, three-component reaction. nih.govrsc.org
This reaction typically involves the condensation of a hydrazine (B178648) (like phenylhydrazine), a compound with an active methylene (B1212753) group (such as malononitrile), and an aldehyde. nih.govrsc.org By selecting the appropriate starting materials, various substituted 5-amino-1H-pyrazole-4-carbonitriles can be synthesized in high yields. nih.govrsc.org For example, 5-Amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile is a known compound. capotchem.com
While this method directly provides aminopyrazole carbonitriles, the synthesis of a non-amino substituted version like this compound-4-carbonitrile would likely require a different strategy, possibly involving a Sandmeyer-type reaction from a corresponding amino-pyrazole or the dehydration of a pyrazole-4-carboxamide.
The reactivity of the carbonitrile group on the pyrazole ring is diverse. It can be hydrolyzed to a carboxylic acid or a carboxamide, reduced to an aminomethyl group, or used in cycloaddition reactions to form other heterocyclic rings. The presence of both a nitrile and an iodo group on the same pyrazole scaffold, as in the hypothetical this compound-4-carbonitrile, would offer orthogonal reactivity, allowing for selective transformations at either functional group.
Table 3: General Synthesis of Pyrazole-4-carbonitriles
| Product Class | Synthetic Method | Reactants | Reference |
| 5-Amino-1H-pyrazole-4-carbonitriles | Three-component, one-pot reaction | Hydrazine, malononitrile, aldehyde | nih.govrsc.org |
Synthesis and Reactivity of Iodo-Substituted Azopyrrole Derivatives
A comprehensive search of the scientific literature did not yield any specific information regarding the synthesis or reactivity of iodo-substituted azopyrrole derivatives of this compound. The term "azopyrrole" suggests a molecule containing a pyrrole (B145914) ring linked through an azo group (-N=N-) to another moiety. The combination of this specific structural feature with an iodo-substituted pyrazole does not appear to be a documented area of chemical research at this time.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-(tert-Butyl)-5-iodo-1H-pyrazole, and how are intermediates validated?
- Methodology :
- Cyclocondensation : React tert-butyl hydrazine with β-diketones or α,β-unsaturated ketones under acidic conditions to form the pyrazole core .
- Iodination : Introduce iodine at the 5-position via electrophilic substitution using N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) at 0–25°C .
- Validation : Confirm intermediates via / NMR (e.g., tert-butyl protons at δ 1.3–1.5 ppm, pyrazole C-I coupling at ~170 ppm) and LC-MS (M+H for intermediates) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Methods :
- NMR : Assign regiochemistry using - COSY and NOESY to distinguish between 3- and 5-substituted pyrazoles. The tert-butyl group’s singlet at δ 1.4 ppm confirms substitution at N1 .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 279.03) and fragments (loss of tert-butyl, m/z 223) .
- IR : C-I stretch at ~500–600 cm and pyrazole ring vibrations at 1500–1600 cm .
Q. How does steric hindrance from the tert-butyl group influence reactivity?
- Analysis :
- The tert-butyl group at N1 sterically blocks electrophilic attack at adjacent positions, directing iodination to the 5-position. This is confirmed by X-ray crystallography showing C-I bond lengths of ~2.09 Å .
- Kinetic studies show slower nucleophilic substitution at C5 compared to non-bulky analogs (e.g., 10 s vs. 10 s in SNAr reactions) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Protocol :
- Data Collection : Use SHELX-97 for structure solution. Collect high-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion .
- Refinement : Apply anisotropic displacement parameters for iodine and tert-butyl carbons. Validate via R-factor convergence (<5%) and electron density maps .
- Example : A reported analog, 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole, showed C-I bond length = 2.10 Å and dihedral angles confirming steric effects .
Q. How to address contradictions in reported NMR data for pyrazole derivatives?
- Resolution Strategy :
- Solvent Effects : Compare data in CDCl vs. DMSO-d; DMSO induces downfield shifts for NH protons (δ 8.5–9.0 ppm) due to hydrogen bonding .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening (e.g., tert-butyl rotation barriers >50 kJ/mol) .
- Validation : Cross-check with computed NMR (DFT/B3LYP/6-31G**) for expected chemical shifts .
Q. What computational methods predict the regioselectivity of iodination in tert-butyl pyrazoles?
- Approach :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) and calculate Fukui indices. Higher electrophilicity at C5 (F = 0.12) vs. C3 (F = 0.08) aligns with observed iodination .
- MD Simulations : Simulate reaction trajectories with explicit solvent (e.g., DMF) to model steric effects on transition states .
Q. How to design a kinetic study for iodine substitution reactions in this compound?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
